Lysine(crotonyl)-OH

Description

Definition and Chemical Characterization

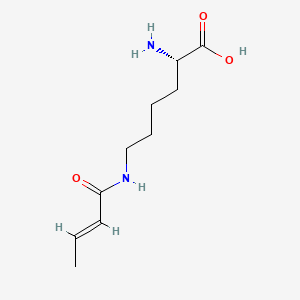

Lysine(crotonyl)-OH (C₁₀H₁₈N₂O₃) is characterized by the addition of a four-carbon unsaturated acyl group (crotonyl) to lysine’s ε-amino group. This modification neutralizes the lysine’s positive charge, altering protein-DNA interactions and chromatin accessibility. Key structural features include:

- Crotonyl group : A planar, conjugated double-bond system (C=C) that distinguishes it from acetylation.

- Molecular formula : C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol.

- Reversibility : Enzymatically mediated by crotonyltransferases (writers) and decrotonylases (erasers).

| Property | Lysine Crotonylation | Lysine Acetylation |

|---|---|---|

| Acyl group | Crotonyl (C₄H₅O₂) | Acetyl (C₂H₃O₂) |

| Charge neutralization | Partial (due to unsaturated bond) | Full |

| Structural rigidity | High (π-bond) | Low |

| Enzymatic regulation | HDACs, SIRTs, YEATS readers | HATs, HDACs, bromodomain readers |

Historical Context and Discovery

Lysine crotonylation was first identified in 2011 through high-resolution mass spectrometry studies of histone proteins in human somatic and murine germ cells. Early research revealed its enrichment at active promoters and potential enhancers, suggesting a role analogous to acetylation but with distinct genomic localization. Subsequent studies expanded its scope to non-histone proteins, including metabolic enzymes and chromatin remodelers. Key milestones include:

- 2011 : Tan et al. identify Kcr as an evolutionarily conserved histone mark.

- 2014 : Recognition of Kcr in non-histone proteins, including mitochondrial enzymes and cytoskeletal components.

- 2017 : First global proteome analysis of Kcr in plants, revealing roles in photosynthesis and chlorophyll synthesis.

Position within Post-Translational Modification Landscape

Kcr belongs to the broader family of lysine acylations, which include acetylation, butyrylation, and succinylation. Unlike shorter acyl groups (e.g., acetyl), crotonylation’s four-carbon unsaturated structure confers unique biophysical properties:

- Classification : Grouped with hydrophobic acylations due to its aliphatic chain.

- Functional divergence : Crotonylation readers (e.g., YEATS domains) exhibit specificity for the π-bond structure, distinguishing it from acetylation.

- Cross-talk : Co-localizes with acetylation in some contexts but recruits distinct reader proteins, enabling independent regulatory pathways.

Significance in Epigenetic Regulation

Kcr is a key epigenetic mark associated with active chromatin states. Its mechanisms include:

- Chromatin remodeling : Neutralization of lysine’s positive charge weakens DNA-histone interactions, enhancing accessibility to transcription factors.

- Gene activation : Enriched at promoters of tissue-specific genes (e.g., PGC-1α in endoderm differentiation).

- Reader-mediated effects : YEATS domain-containing proteins (e.g., AF9, YEATS2) selectively bind Kcr, facilitating transcriptional elongation.

Key Findings :

- Endoderm differentiation : Increased crotonyl-CoA levels and histone Kcr drive mesoendodermal commitment in embryonic stem cells.

- Acute kidney injury : Elevated Kcr at PGC-1α and SIRT3 promoters correlates with protective mitochondrial biogenesis.

- Cancer : Kcr enriched at oncogene promoters in certain tumors, though context-dependent roles remain unclear.

Research Progression and Current Knowledge State

Recent advances have clarified Kcr’s enzymatic regulation and biological roles, yet challenges persist:

Emerging Directions :

- Therapeutic targeting : Crotonate supplementation shows promise in AKI models by enhancing protective gene expression.

- Non-histone roles : Kcr in chloroplast proteins suggests novel regulatory mechanisms in photosynthesis.

- Evolutionary conservation : Plant studies reveal distinct lysine residues modified compared to mammals, indicating divergent regulatory pathways.

Properties

IUPAC Name |

(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHPCCLNIDDVFG-NCJLJLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysine(crotonyl)-OH can be synthesized through the enzymatic activity of crotonyltransferases, which transfer a crotonyl group from crotonyl-CoA to the lysine residue. This process is reversible and can be catalyzed by decrotonylases . The reaction typically occurs under physiological conditions, with the presence of crotonyl-CoA as a substrate.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar enzymatic processes are employed on a larger scale. The use of recombinant enzymes and optimized reaction conditions can facilitate the efficient production of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Lysine(crotonyl)-OH primarily undergoes acylation reactions, where the crotonyl group is added or removed from the lysine residue. This modification can influence the charge and structure of the protein, affecting its function and interactions .

Common Reagents and Conditions:

Crotonyl-CoA: The primary donor molecule for the crotonyl group.

Crotonyltransferases: Enzymes that catalyze the addition of the crotonyl group.

Decrotonylases: Enzymes that remove the crotonyl group.

Major Products Formed: The major product of these reactions is the crotonylated lysine residue, which can be part of histone or non-histone proteins. This modification can lead to changes in gene expression and protein function .

Scientific Research Applications

Lysine(crotonyl)-OH has several important applications in scientific research:

Gene Regulation: Crotonylation of histones is associated with active gene promoters and enhancers, playing a crucial role in gene transcription regulation

Cell Proliferation and Differentiation: This modification is involved in various cellular processes, including cell division and growth

Disease Research: Dysregulation of lysine crotonylation has been linked to several diseases, including cancer, cardiovascular diseases, and neuropsychiatric disorders

Epigenetics: Lysine crotonylation is a key player in the field of epigenetics, providing insights into how gene expression is regulated by chemical modifications of histones

Mechanism of Action

Lysine(crotonyl)-OH exerts its effects through the modification of lysine residues on proteins, particularly histones. The crotonyl group alters the charge and structure of the lysine residue, affecting the protein’s interaction with DNA and other proteins. This modification can enhance or repress gene transcription by altering chromatin structure and accessibility . The molecular targets include histone proteins and various transcription factors involved in gene regulation .

Comparison with Similar Compounds

Comparison with Similar Lysine Acyl Derivatives

Lysine residues can be modified by diverse acyl groups, each conferring unique biochemical and functional properties. Below is a detailed comparison:

Functional Roles

Structural and Chemical Properties

*Calculated based on lysine (146.19 g/mol) + acyl group - water.

Pathway-Specific Roles

- Crotonyl vs. Succinyl : While both regulate mitochondrial functions, crotonyl primarily impacts nuclear processes (transcription, telomeres), whereas succinyl modulates mitochondrial respiration and protein folding .

- Crotonyl vs. Benzoyl : Benzoyl’s aromatic structure supports stable chromatin interactions, while crotonyl’s unsaturated chain enables dynamic binding to bromodomains .

- Malonyl vs. 3-Hydroxybutyryl : Malonyl inhibits glycolysis, contrasting with 3-hydroxybutyryl’s role in ketosis-driven transcriptional responses .

Biological Activity

Lysine(crotonyl)-OH, a derivative of lysine featuring a crotonyl group, is an important compound in the study of post-translational modifications (PTMs) in proteins. This article delves into the biological activity of lysine crotonylation (Kcr), its implications in various physiological processes, and its potential role in disease mechanisms.

Overview of Lysine Crotonylation

Lysine crotonylation is a PTM that occurs when a crotonyl group is added to the ε-amino group of lysine residues in proteins. This modification has been identified in both histone and non-histone proteins and plays significant roles in gene regulation, cellular metabolism, and disease progression. The unique structure of the crotonyl group provides distinct regulatory mechanisms compared to other lysine modifications such as acetylation.

Enzymatic Regulation

Lysine crotonylation is regulated by various enzymes, including:

- P300/CBP : Acetyltransferases that facilitate the addition of crotonyl groups to lysines.

- Histone Deacetylases (HDACs) : These enzymes can remove crotonyl groups, thus regulating Kcr levels within cells .

Non-Enzymatic Pathways

Crotonate can also be generated through metabolic pathways involving short-chain fatty acids, which further influence lysine crotonylation. High levels of crotonate have been shown to inhibit decrotonylation processes, enhancing the stability of Kcr modifications .

Gene Regulation

Lysine crotonylation is crucial for regulating transcriptional activity. It has been observed that Kcr marks are enriched at promoter regions of actively transcribed genes, suggesting a role in enhancing gene expression .

Cellular Processes

Kcr modifications have been linked to various cellular functions:

- Chromatin Remodeling : Crotonylated histones contribute to chromatin accessibility and gene expression.

- Metabolic Regulation : Kcr influences metabolic pathways by modifying key metabolic enzymes .

Cancer

Research indicates that lysine crotonylation plays a pivotal role in tumor biology. For instance, glioblastoma stem cells (GSCs) utilize lysine catabolism to accumulate crotonyl-CoA, which enhances Kcr levels and promotes tumor growth while evading immune responses .

Renal Disease

In chronic renal failure, elevated levels of Kcr have been associated with protective mechanisms against further renal damage. Studies show that increased lysine crotonylation correlates with improved renal function and reduced inflammation .

Study 1: Crotonylome Profiling in Renal Failure

A comprehensive analysis identified 1,109 lysine modification sites in patients with chronic renal failure. The study highlighted that specific crotonylated proteins were significantly enriched in pathways related to platelet function and cell adhesion, suggesting a protective role against kidney injury .

Study 2: Tumor Immunity Reprogramming

In glioblastoma research, it was demonstrated that GSCs reprogram lysine metabolism to enhance Kcr levels via increased expression of the lysine transporter SLC7A2. This modification was shown to facilitate immune evasion by promoting type I interferon signaling pathways .

Data Tables

| Biological Process | Role of Lysine Crotonylation |

|---|---|

| Gene Regulation | Enhances transcription through chromatin remodeling |

| Metabolism | Modulates key metabolic enzymes |

| Immune Response | Facilitates immune evasion in tumors |

| Renal Protection | Correlates with improved renal function |

| Disease Context | Findings |

|---|---|

| Chronic Renal Failure | Increased Kcr associated with reduced inflammation |

| Glioblastoma | Enhanced tumor growth via Kcr-mediated pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.